molecular formula C10H16O B084133 2-Butyl-3-methylcyclopent-2-en-1-one CAS No. 14211-72-4

2-Butyl-3-methylcyclopent-2-en-1-one

Cat. No. B084133
CAS RN: 14211-72-4
M. Wt: 152.23 g/mol
InChI Key: SHRWKGXPNYYGGO-UHFFFAOYSA-N
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Description

“2-Butyl-3-methylcyclopent-2-en-1-one” is a chemical compound with the molecular formula C10H16O and a molecular weight of 152.23 . It is also known by its English alias "2-Cyclopenten-1-one, 2-butyl-3-methyl-" .


Molecular Structure Analysis

The molecular structure of “2-Butyl-3-methylcyclopent-2-en-1-one” consists of 10 carbon atoms, 16 hydrogen atoms, and 1 oxygen atom . For more detailed structural information, you may refer to its MOL file .

Scientific Research Applications

  • Synthesis and Chemical Reactions :

    • 2-Hydroxy-3-methylcyclopent-2-en-1-one, a related compound, was synthesized through a novel intermediate step involving the hot tube isomerization of 1,1-dihalo-2-methyl-2-vinylcyclopropane, demonstrating an efficient synthesis process with high yield (Kazmierczak et al., 2007).
    • The photochemistry of 3-alkyl-cyclopent-2-en-ones, including 3-methylcyclopent-2-en-one, revealed their dimerization and reactions with solvents under ultraviolet irradiation, highlighting their potential in photochemical applications (Reinfried, Belluš, & Schaffner, 1971).
  • Cyclization and Ring Formation :

    • Methyl 3-[(1S,2R,5R)-2-({[tert-butyl(dimethyl)silyl]oxy}methyl)-5-(trimethylsilyl) cyclopent-3-en-1-yl]prop-2-enoate underwent intramolecular cyclization to form a bicyclo[3.1.0]hexene structure, providing insights into cyclopropane ring closure mechanisms (Gimazetdinov et al., 2017).
  • Environmental Applications :

    • An environmentally benign method for preparing 3-methylcyclopent-2-en-1-one was developed, achieving high purity and yield using aqueous KOH and advanced isolation techniques. This demonstrates the compound's potential in cleaner production and green chemistry applications (Bagnell et al., 1997).
  • Enzymatic Kinetic Resolution :

    • The enzymatic kinetic resolution of 4-hydroxycyclopent-2-en-1-one was studied, offering a route to enantiomerically pure derivatives. This could be significant in pharmaceutical and fine chemical synthesis (Ghorpade et al., 1999).
  • Formation Mechanisms :

    • A revised mechanism was proposed for the formation of 3-methylcyclopent-2-en-2-olone, involving ketol addition, dehydration, and cyclization. Understanding these mechanisms can help in the development of new synthetic pathways (Nursten, 2005).

properties

IUPAC Name

2-butyl-3-methylcyclopent-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-3-4-5-9-8(2)6-7-10(9)11/h3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHRWKGXPNYYGGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(CCC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10323616
Record name 2-butyl-3-methylcyclopent-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10323616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Butyl-3-methylcyclopent-2-en-1-one

CAS RN

14211-72-4
Record name NSC404434
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404434
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-butyl-3-methylcyclopent-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10323616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Nimgirawath, E Ritchie… - Australian Journal of …, 1976 - CSIRO Publishing
… Ether extraction afforded 2-butyl-3-methylcyclopent-2-en1-one (0.4 g) as a pale yellow oil. v,,, 1690,1620 cm-'; nmr spectrum (60 MHz): m, 6,2.70-2.00, CH2C=C and COCH,CH,; s, 3,…
Number of citations: 30 www.publish.csiro.au

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